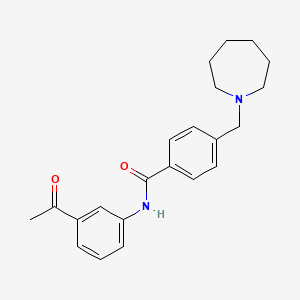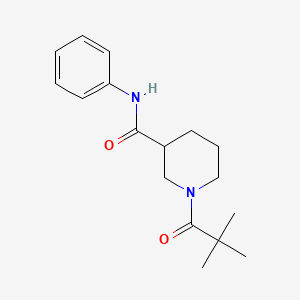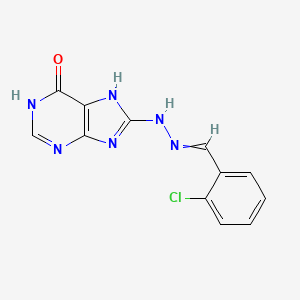![molecular formula C19H20N2O2 B5976823 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase inhibitors, which are known for their ability to regulate immune responses and inflammatory pathways.
Mechanism of Action
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells. This leads to a decrease in inflammation and an improvement in symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It can also prevent the activation of immune cells such as T cells and B cells. In addition, it can reduce the proliferation of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide in lab experiments is its specificity for JAKs. This allows researchers to study the effects of JAK inhibition on various biological processes. However, one of the limitations of using N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide in lab experiments is its potential toxicity. High doses of the compound can lead to liver damage and other adverse effects.
Future Directions
There are several future directions for the study of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide. One direction is to investigate its potential use in the treatment of other autoimmune diseases and inflammatory conditions. Another direction is to study its effects on the immune system in more detail, including its effects on different types of immune cells and cytokines. Additionally, researchers can explore its potential use in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide involves several steps. The first step involves the preparation of 3-[(cyclopropylcarbonyl)amino]-2-methylbenzoic acid by reacting 2-methyl-3-nitrobenzoic acid with cyclopropanecarbonyl chloride in the presence of a base. The second step involves the conversion of 3-[(cyclopropylcarbonyl)amino]-2-methylbenzoic acid to its corresponding acid chloride by reacting it with thionyl chloride. The final step involves the reaction of the acid chloride with 4-methylbenzamide in the presence of a base to yield N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of transplant rejection and certain types of cancers.
properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-6-8-14(9-7-12)18(22)20-16-4-3-5-17(13(16)2)21-19(23)15-10-11-15/h3-9,15H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPPNHWPUAJHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5976740.png)
![N-(4-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5976746.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5976754.png)
![benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5976760.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5976769.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)

![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)



![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-4-nitrobenzamide](/img/structure/B5976844.png)
